Éthanethiosulfonate d'éthyle

Vue d'ensemble

Description

Le 1,2-Didécanoyl-sn-glycérol (CAS 60514-49-0) est un analogue de diacylglycérol (DAG). Il contient de l'acide décanoïque (un acide gras à 10 carbones) aux positions sn-1 et sn-2 du squelette glycérol. Les DAG jouent un rôle crucial en tant que seconds messagers dans les voies de signalisation cellulaire, y compris l'activation de la protéine kinase C (PKC) . Bien que les activités biologiques spécifiques du 1,2-Didécanoyl-sn-glycérol n'aient pas été largement caractérisées, il est prévu qu'il se comporte de manière similaire au 1,2-Dioctanoyl-sn-glycérol (numéro de référence 62225) .

Applications De Recherche Scientifique

1,2-Didecanoyl-sn-glycerol finds applications in:

Cell Signaling Studies: As a DAG analog, it helps elucidate PKC activation pathways.

Lipid Metabolism Research: Investigating lipid signaling and cellular responses.

Drug Development: Targeting PKC-related diseases (e.g., cancer, diabetes, cardiovascular disorders).

Mécanisme D'action

Target of Action

Ethyl Methanethiosulfonate primarily targets cysteine residues in proteins . It reacts with the thiol group (-SH) of cysteine, leading to the formation of mixed disulfides . This reaction is particularly important in the study of protein structure and function .

Mode of Action

The compound interacts with its targets by alkylating the guanine bases in DNA, forming an abnormal base called O6-ethylguanine . During DNA replication, DNA polymerases often place thymine, instead of cytosine, opposite this abnormal base . This leads to G:C to A:T transitions, which are a type of point mutation .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl Methanethiosulfonate is DNA replication . The point mutations induced by the compound can lead to changes in the protein-coding sequence of genes, potentially altering their function. This is why Ethyl Methanethiosulfonate is commonly used in genetic research to induce mutations for study .

Result of Action

The primary result of Ethyl Methanethiosulfonate’s action is the induction of point mutations in DNA . These mutations can lead to changes in the amino acid sequence of proteins, potentially altering their structure and function. In a research context, this allows scientists to study the effects of these mutations.

Action Environment

The action, efficacy, and stability of Ethyl Methanethiosulfonate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of the alkylation reaction . Additionally, the presence of other reactive species can potentially interfere with the compound’s action.

Analyse Biochimique

Biochemical Properties

Ethyl Methanethiosulfonate is known to react specifically and rapidly with thiols to form mixed disulfides . This property makes it a powerful tool to probe the structures and functions of proteins, particularly membrane proteins such as ion channels .

Cellular Effects

Ethyl Methanethiosulfonate has been found to have significant effects on cellular function. For example, it has been shown to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds . It also has been found to cause base-pair insertions or deletions as well as more extensive intragenic deletions .

Molecular Mechanism

The molecular mechanism of Ethyl Methanethiosulfonate involves alkylation of cellular, nucleophilic sites via a mixed SN1/SN2 reaction mechanism . While ethylation of DNA occurs principally at nitrogen positions in the bases, Ethyl Methanethiosulfonate is also able to produce significant levels of alkylation at oxygens such as the O6 of guanine and in the DNA phosphate groups .

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl Methanethiosulfonate has been shown to have different effects over time. For instance, it has been found to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds .

Metabolic Pathways

It is known that Ethyl Methanethiosulfonate reacts with thiols to form mixed disulfides , suggesting that it may interact with enzymes or cofactors that contain thiol groups.

Méthodes De Préparation

Le 1,2-Didécanoyl-sn-glycérol peut être synthétisé par diverses voies :

Synthèse chimique : Une méthode courante consiste en l'estérification du glycérol avec de l'acide décanoïque (ou son dérivé) en utilisant des conditions acido-catalysées ou baso-catalysées.

Synthèse enzymatique : Les lipases peuvent catalyser l'acylation du glycérol avec de l'acide décanoïque.

Production industrielle : La production industrielle du 1,2-Didécanoyl-sn-glycérol peut impliquer des procédés enzymatiques ou chimiques à grande échelle.

Analyse Des Réactions Chimiques

Le 1,2-Didécanoyl-sn-glycérol peut participer à plusieurs réactions :

Hydrolyse : Dans des conditions acides ou enzymatiques, il peut être hydrolysé en glycérol et en acide décanoïque.

Oxydation/réduction : Les DAG peuvent subir une oxydation (par exemple, via les lipases) ou une réduction (par exemple, via l'hydrogénation).

Substitution : Des substitutions de groupes fonctionnels peuvent se produire aux positions sn-1 ou sn-2.

Réactifs courants : Lipases, acides, bases et agents réducteurs.

Principaux produits : L'hydrolyse donne du glycérol et de l'acide décanoïque, tandis que d'autres réactions peuvent produire des DAG modifiés.

4. Applications de la recherche scientifique

Le 1,2-Didécanoyl-sn-glycérol trouve des applications dans :

Études de signalisation cellulaire : En tant qu'analogue de DAG, il aide à élucider les voies d'activation de la PKC.

Recherche sur le métabolisme lipidique : Investigation de la signalisation lipidique et des réponses cellulaires.

Développement de médicaments : Ciblage des maladies liées à la PKC (par exemple, le cancer, le diabète, les troubles cardiovasculaires).

5. Mécanisme d'action

Le 1,2-Didécanoyl-sn-glycérol active la PKC en se liant à son domaine C1, déclenchant des cascades de signalisation en aval. La PKC régule la croissance cellulaire, l'apoptose et d'autres processus cellulaires.

Comparaison Avec Des Composés Similaires

1,2-Dioctanoyl-sn-glycérol : Similaire au 1,2-Didécanoyl-sn-glycérol, mais avec de l'acide octanoïque aux deux positions.

Autres DAG : Explorer les diacylglycérols apparentés avec des longueurs de chaîne acyle variables.

Activité Biologique

Ethyl methanethiosulfonate (EMS) is a versatile organosulfur compound known primarily for its mutagenic properties. This article explores the biological activity of EMS, focusing on its mechanisms of action, applications in genetic research, and implications in cancer therapy.

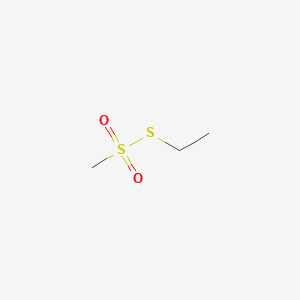

Chemical Structure and Classification

Ethyl methanethiosulfonate is classified as an alkylating agent, which means it can introduce alkyl groups into various biological molecules, particularly DNA. Its chemical structure is represented as CH₃SO₃C₂H₅, indicating it is the ethyl ester of methanesulfonic acid. This compound is particularly notable for its ability to induce mutations by modifying nucleotides in DNA.

Mechanism of Mutagenesis

The primary mechanism through which EMS induces mutations involves the alkylation of guanine bases in DNA, leading to the formation of O6-ethylguanine. During DNA replication, this abnormal base can result in mispairing with thymine instead of cytosine, ultimately causing G:C to A:T transitions. This mutagenic process has been quantified, showing mutation rates ranging from to per gene without significant cell mortality .

Applications in Genetic Research

Use as a Mutagen

EMS is widely utilized in experimental genetics for creating mutant libraries. For example, a study involving the construction of a mutant library from Neopyropia yezoensis demonstrated that varying EMS concentrations can lead to significant phenotypic changes in thallus shape and growth rates . Researchers found that lower doses (1% to 2.25%) led to stable growth rates while higher concentrations resulted in increased mortality among archeospores.

Induction of Recombination

In addition to point mutations, EMS has been shown to induce mitotic recombination in organisms such as Saccharomyces cerevisiae. This recombination process is crucial for repairing DNA damage and enhancing genetic diversity in populations .

Implications for Cancer Therapy

Targeting STAT3 Pathway

Recent research has explored the potential of methanethiosulfonate derivatives, including EMS, as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancers. Studies indicate that these compounds can selectively bind to the STAT3-SH2 domain and exhibit antiproliferative effects on cancer cell lines such as HCT-116 . The ability to selectively target tumor cells while sparing normal cells presents a promising avenue for developing new anticancer therapies.

Case Studies and Research Findings

Safety and Handling

Despite its utility in research, EMS is classified as mutagenic, teratogenic, and carcinogenic. Proper safety protocols must be followed when handling this compound to mitigate risks associated with exposure. It is crucial to ensure that EMS is adequately disposed of by hydrolyzing it into less harmful substances before disposal.

Propriétés

IUPAC Name |

1-methylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAYCFBWPSFFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542530 | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-76-7 | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.